CAY10526
Overview
Description
Mechanism of Action
Target of Action
CAY10526 primarily targets microsomal prostaglandin E2 synthase-1 (mPGES-1) . mPGES-1 is a key enzyme involved in the production of prostaglandin E2 (PGE2), a major prostaglandin synthesized at sites of inflammation .
Mode of Action
This compound acts as a selective inhibitor of mPGES-1 expression . By selectively modulating mPGES-1 expression, this compound effectively inhibits PGE2 production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins, including PGE2, which play crucial roles in inflammation and pain. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby modulating the inflammatory response .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability and pharmacokinetics.
Result of Action
This compound’s inhibition of PGE2 production results in a reduction of inflammation and pain . In addition, it has been shown to suppress tumor growth and increase apoptosis in melanoma xenografts . It also modulates the expression of various proteins involved in apoptosis, including BCL-2, BCL-XL, BAX, BAK, and caspase 3 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate PGE2 production, against which this compound can act . .
Biochemical Analysis
Biochemical Properties
CAY10526 plays a pivotal role in biochemical reactions by selectively inhibiting the production of PGE2 through the modulation of mPGES-1 expression. This compound does not affect cyclooxygenase-2 (COX-2) expression, which is another enzyme involved in the prostaglandin synthesis pathway . The interaction between this compound and mPGES-1 is highly specific, leading to a dose-dependent inhibition of PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly in the context of inflammation and cancer. In cholangiocarcinoma (CCA) cells, this compound suppresses the production of PGE2, which in turn reduces the levels of integrin α6, VE-cadherin, Jagged1, and Notch3 proteins . These proteins are involved in cell signaling pathways that promote cell growth and migration. By inhibiting these pathways, this compound effectively reduces the proliferation and migration of CCA cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to mPGES-1 and inhibiting its activity. This inhibition prevents the conversion of prostaglandin H2 (PGH2) to PGE2, thereby reducing the overall production of PGE2 . The selective inhibition of mPGES-1 by this compound does not affect the expression of COX-2, which is responsible for the initial step in the prostaglandin synthesis pathway . This specificity is crucial for minimizing potential side effects associated with COX-2 inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the inhibitory effects of this compound on PGE2 production are sustained over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound significantly suppresses tumor growth and increases apoptosis in melanoma xenografts at specific dosages . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathways related to prostaglandin synthesis. It interacts with mPGES-1, an enzyme that catalyzes the conversion of PGH2 to PGE2 . By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, which is a key mediator in inflammation and pain . This interaction highlights the compound’s potential for therapeutic applications in inflammatory diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, thereby affecting its overall efficacy
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on mPGES-1. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10526 involves several steps, starting with the preparation of the benzo[b]thiophene core. This core is then brominated and subjected to further reactions to introduce the hydroxyl and furanone functionalities. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production process involves multiple purification steps to achieve a high purity level, typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
CAY10526 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
CAY10526 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of prostaglandin E2 synthesis and its effects on various chemical pathways.
Biology: Employed in cellular studies to investigate its impact on cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a tool compound in drug discovery .
Comparison with Similar Compounds
CAY10526 is unique in its selective inhibition of mPGES-1 without affecting COX-2 expression. Similar compounds include:
Compound 1: Another mPGES-1 inhibitor with comparable efficacy in reducing prostaglandin E2 levels.
Compound 8: A chemically similar compound that also reduces mPGES-1 mRNA levels.
Compounds 6 and 7: These compounds are somewhat similar but do not significantly impact mPGES-1 mRNA levels
This compound stands out due to its high selectivity and potency in inhibiting mPGES-1, making it a valuable tool in inflammation and cancer research.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCDILPNCJIDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.